molecular formula C18H11FN4 B2591632 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile CAS No. 400085-94-1

3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile

Cat. No.: B2591632
CAS No.: 400085-94-1
M. Wt: 302.312
InChI Key: IDCVAWACWDPFFC-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core substituted with an amino group at position 3, a 4-fluorophenyl moiety at position 2, and a nitrile group at position 2. The fluorine atom at the para position of the phenyl ring is a critical pharmacophore, enhancing lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen bonding and electronic interactions in biological targets .

Properties

IUPAC Name

3-amino-2-(4-fluorophenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4/c19-12-7-5-11(6-8-12)14-10-23-16-4-2-1-3-15(16)22-18(23)13(9-20)17(14)21/h1-8,10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVAWACWDPFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C(=C3C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with malononitrile in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrido[1,2-a]benzimidazole exhibit notable anticancer properties. For instance, compounds similar to 3-amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Derivatives of the benzimidazole structure are known to possess antibacterial and antifungal properties. In vitro studies have demonstrated that 3-amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile exhibits effective inhibition against several pathogenic microorganisms, including resistant strains of bacteria .

1.3 Antiparasitic Effects

Recent research has highlighted the antiparasitic potential of fluorophenyl-substituted benzimidazoles. The compound has shown efficacy against various parasitic infections, suggesting its utility in developing new antiparasitic medications. The mechanism often involves interference with the metabolic pathways of the parasites, leading to their death or reduced viability .

Material Science Applications

2.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymer matrices or nanomaterials. Its properties can be exploited to create functional materials with applications in electronics and photonics. For example, research has focused on using such compounds in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics and stability .

2.2 Catalysis

The compound's nitrogen-rich structure makes it a candidate for catalytic applications. Its derivatives have been investigated as catalysts in various organic reactions, including oxidation and reduction processes. The ability to facilitate these reactions efficiently can lead to advancements in synthetic organic chemistry and industrial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
AntiparasiticInhibits growth of various parasites
CatalyticFacilitates organic reactions

Case Study: Anticancer Activity Evaluation

A study conducted on a series of pyrido[1,2-a]benzimidazole derivatives demonstrated that the introduction of the 4-fluorophenyl group significantly enhanced cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited superior antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrido[1,2-a][1,3]benzimidazole core provides a stable scaffold for interaction. This compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: Fluorine Position: The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to 3,5-difluorophenyl analogs (e.g., 3b), which exhibit higher melting points (>370°C) due to increased symmetry and crystallinity . Amino vs. Methyl Groups: The 3-amino substituent in the target compound likely enhances solubility and hydrogen-bonding capacity relative to methyl-substituted analogs (e.g., 3s, 14c), which prioritize lipophilicity for membrane penetration .

Synthetic Efficiency: Multicomponent reactions (e.g., one-pot synthesis of indolyl-substituted analogs in ) offer higher atom economy compared to stepwise methods like p-chloranil-mediated cyclization () or aryl amination () .

Biological Activity Trends: Antimicrobial Activity: Chloro or morpholino substituents () correlate with broad-spectrum antimicrobial effects, whereas nitrile and fluorophenyl groups may enhance target selectivity . Anticancer Potential: Trifluoromethylphenylamino derivatives (e.g., 14c) show notable anticancer activity, suggesting that electron-withdrawing groups (e.g., -CF₃, -CN) improve interaction with kinase domains .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight LogP (Calc.) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₉H₁₂FN₅ 345.33 2.8 1 (NH₂) 5 (CN, N atoms)
3b () C₁₈H₁₀F₂N₄ 344.30 3.1 1 (NH₂) 4
14c () C₂₀H₁₆F₃N₅ 391.37 3.5 1 (NH) 5

Critical Analysis of Structural-Activity Relationships (SAR)

  • Fluorine Substitution : Para-fluorophenyl analogs (e.g., the target compound) are hypothesized to exhibit better bioavailability than ortho- or meta-fluorinated derivatives due to reduced steric hindrance and optimal π-π stacking .
  • Nitrile Group : The 4-CN group enhances electrophilicity, facilitating interactions with catalytic lysine residues in enzymes (e.g., kinases or parasitic proteases) .
  • Amino Group: The 3-NH₂ substituent may act as a hydrogen bond donor, improving binding to DNA topoisomerases or microbial cell wall synthases .

Biological Activity

3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions. The structural characterization is usually performed using techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry. For example, a study demonstrated the synthesis of related compounds through cyclocondensation reactions, indicating the structural diversity achievable within this chemical class .

Key Synthesis Parameters

ParameterDetails
Melting PointVaries based on substituents
YieldGenerally good to excellent
Characterization TechniquesNMR, UV-Vis, Mass Spectrometry

Antitumor Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor activity. For example, compounds containing the benzimidazole nucleus have shown effectiveness against various cancer cell lines such as A549 and HCC827. The cytotoxicity was assessed using MTS assays, revealing promising results for potential therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that certain derivatives possess notable antibacterial activity against a range of pathogens. The presence of specific functional groups influences this activity significantly .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the phenyl ring and the introduction of electron-withdrawing or electron-donating groups can enhance biological activity. For instance, the introduction of a fluorine atom at the para position has been correlated with increased potency against specific targets .

Case Studies

  • Antitumor Evaluation :
    • A series of benzimidazole derivatives were tested against human lung cancer cell lines.
    • Results indicated that compounds with higher electron density on the aromatic rings exhibited greater cytotoxic effects.
  • Antimicrobial Screening :
    • Various synthesized derivatives were screened against common bacterial strains.
    • Compounds with halogen substitutions showed improved efficacy compared to their non-substituted counterparts.

Summary of Findings

Activity TypeObserved EffectsNotes
AntitumorSignificant cytotoxicity in vitroEffective against multiple cell lines
AntimicrobialNotable antibacterial activityDependent on substituent types

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing pyrido[1,2-a]benzimidazole derivatives like 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile?

  • Answer : Two primary approaches are documented:

  • Multicomponent reactions (MCRs) : Efficient one-pot synthesis using heterocyclic ketene aminals and aromatic aldehydes, yielding products in pure form without tedious work-up (e.g., precipitation from reaction media) .
  • Metal-free cyclization : Utilizes 2-aminopyridines and cyclohexanones with molecular oxygen as a green oxidant, achieving high efficiency (e.g., 91% yield for a fluorobenzyl derivative via recrystallization from EtOH/DMF) .
    • Key factors : Solvent choice (e.g., DMF enhances solubility for recrystallization) and purification methods (HPLC vs. recrystallization) critically influence yield (52–90%) and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent patterns (e.g., δ = 2.34 ppm for methyl groups, 19^19F NMR at δ = −116.2 ppm confirms fluorophenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C20_{20}H14_{14}FN3_3O with [M+H]+^+ at 332.1194) .
  • IR spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in pyrido[1,2-a]benzimidazole synthesis?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while ethanol aids in recrystallization .
  • Catalyst screening : Metal-free conditions (e.g., using Li-amide bases) enhance regioselectivity for 2-oxo isomers over 4-oxo byproducts in related scaffolds .
  • Temperature control : Thermal cyclization (100–120°C) minimizes side reactions in alkynamide intermediates .
    • Case study : Substituent steric effects (e.g., 4-pyridinyl groups in 3u) reduce yield to 52%, suggesting steric hindrance necessitates longer reaction times .

Q. What strategies resolve discrepancies in NMR data for structurally similar analogs?

  • Answer :

  • Deuterated solvent systems : [D6_6]DMSO resolves proton exchange broadening in NH/OH groups .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals (e.g., 7.04–7.55 ppm regions in fluorophenyl derivatives) .
  • Comparative analysis : Cross-reference 19^19F shifts (e.g., δ = −116.2 ppm for 4-fluorophenyl vs. δ = −113 ppm for trifluoromethyl analogs) to confirm substituent identity .

Q. How do electronic and steric effects of substituents influence the biological activity of pyrido[1,2-a]benzimidazole derivatives?

  • Answer :

  • Electron-withdrawing groups (EWGs) : Fluorophenyl and nitrile groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., TB targets) .
  • Steric bulk : Bulky substituents (e.g., 4-(thiomethyl)benzyl in 3j) may reduce activity against smaller active sites but improve selectivity .
  • Data-driven design : Correlate substituent Hammett constants (σ) with IC50_{50} values to optimize pharmacophores .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Answer :

  • Recrystallization : Ethanol/DMF mixtures yield high-purity crystals (90% for 3v) due to differential solubility .
  • Preparative HPLC : Ideal for polar analogs (e.g., 3s–3u) with low crystallinity, achieving >95% purity .
  • Safety note : Avoid DMF in large-scale reactions due to toxicity; substitute with acetonitrile or THF where possible .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Answer :

  • Control experiments : Replicate reactions under inert (N2_2) vs. aerobic conditions to assess oxidation sensitivity .
  • Byproduct analysis : Use LC-MS to track intermediates (e.g., alkynamides in cyclization) and optimize reaction timelines .
  • Collaborative validation : Cross-lab verification of NMR and HRMS data ensures structural consistency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across structural analogs?

  • Answer :

  • Meta-analysis : Compare MIC values against MDR-TB for fluorophenyl (3i) vs. chlorophenyl (3t) derivatives to identify SAR trends .
  • Solubility factors : Poor aqueous solubility (e.g., logP >3.5) may artificially reduce in vitro activity, necessitating formulation adjustments .
  • Enzyme assays : Validate target engagement using recombinant enzymes (e.g., mycobacterial ATP synthase) to distinguish true activity from assay artifacts .

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